molecular formula C4H18N2O9 B12592589 Pyrimidine-2,4(1H,3H)-dione--water (1/7) CAS No. 348081-56-1

Pyrimidine-2,4(1H,3H)-dione--water (1/7)

Cat. No.: B12592589
CAS No.: 348081-56-1
M. Wt: 238.19 g/mol
InChI Key: LPUQBLNVIUVFMC-UHFFFAOYSA-N
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Description

Pyrimidine-2,4(1H,3H)-dione–water (1/7) is a hydrated form of pyrimidine-2,4-dione, a heterocyclic organic compound. Pyrimidine-2,4-dione, also known as uracil, is one of the four nucleobases in the nucleic acid of RNA. The compound plays a crucial role in the structure and function of RNA, making it essential for various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrimidine-2,4-dione can be synthesized through several methods. One common method involves the condensation of malic acid with urea under acidic conditions. The reaction typically proceeds as follows:

  • Malic acid is heated with urea in the presence of a strong acid, such as hydrochloric acid.
  • The mixture is refluxed for several hours, leading to the formation of pyrimidine-2,4-dione.
  • The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, pyrimidine-2,4-dione is often produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent production.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form barbituric acid derivatives.

    Reduction: Reduction of pyrimidine-2,4-dione can yield dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.

Major Products

    Oxidation: Barbituric acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: As a nucleobase in RNA, it is essential for studying genetic information and protein synthesis.

    Medicine: Pyrimidine-2,4-dione derivatives are used in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Pyrimidine-2,4-dione exerts its effects primarily through its role in RNA. It pairs with adenine during the formation of RNA strands, ensuring the correct encoding of genetic information. The molecular targets include RNA polymerase and ribosomes, which are involved in the transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    Thymine: Another pyrimidine nucleobase found in DNA.

    Cytosine: A pyrimidine nucleobase found in both DNA and RNA.

    Barbituric Acid: A derivative of pyrimidine-2,4-dione used in the synthesis of barbiturate drugs.

Uniqueness

Pyrimidine-2,4-dione is unique due to its specific role in RNA, distinguishing it from thymine, which is found only in DNA. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

348081-56-1

Molecular Formula

C4H18N2O9

Molecular Weight

238.19 g/mol

IUPAC Name

1H-pyrimidine-2,4-dione;heptahydrate

InChI

InChI=1S/C4H4N2O2.7H2O/c7-3-1-2-5-4(8)6-3;;;;;;;/h1-2H,(H2,5,6,7,8);7*1H2

InChI Key

LPUQBLNVIUVFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)NC1=O.O.O.O.O.O.O.O

Origin of Product

United States

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